2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N5OS/c17-12-6-1-2-7-13(12)25-15(22-23-24-25)27-9-14(26)21-11-5-3-4-10(8-11)16(18,19)20/h1-8H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBDVPVQUFMGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide , identified by its CAS number 941982-24-7, has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 295.34 g/mol. The structure features a tetrazole ring, which is known for contributing to the biological activity of various compounds.
| Property | Value |
|---|---|
| CAS Number | 941982-24-7 |
| Molecular Formula | C12H14FN5OS |
| Molecular Weight | 295.34 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Research indicates that compounds containing tetrazole and thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the antitumor activity by increasing the compound's lipophilicity and interaction with cellular targets .
In a study examining derivatives similar to our compound, it was found that modifications to the phenyl rings significantly influenced their IC50 values against cancer cell lines like A-431 and Jurkat cells. Compounds with electron-donating groups showed improved efficacy, suggesting a strong SAR correlation .
Anticonvulsant Activity
The compound has also been assessed for anticonvulsant properties. In vivo studies demonstrated that certain derivatives exhibited protective effects in the maximal electroshock (MES) seizure model. The efficacy was linked to specific substituents on the anilide moiety, indicating that structural modifications can enhance anticonvulsant activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- EGFR Inhibition : It has been suggested that compounds with similar structures may act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Cytotoxic Mechanisms : The interaction with cellular proteins through hydrophobic contacts has been noted, which may lead to apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of tetrazole-containing compounds:
- Antitumor Activity : A series of tetrazole derivatives were synthesized and tested against various cancer cell lines. The study highlighted that modifications at the 3-position of the phenyl ring significantly affected cytotoxicity, with some compounds showing IC50 values lower than standard drugs like doxorubicin .
- Anticonvulsant Studies : In experiments involving MES-induced seizures, certain derivatives showed significant anticonvulsant effects at doses as low as 100 mg/kg, indicating potential therapeutic applications in epilepsy management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
